molecular formula C10H15ClN2S B3001322 1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine CAS No. 1866848-25-0

1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine

Cat. No. B3001322
CAS RN: 1866848-25-0
M. Wt: 230.75
InChI Key: IPNUWFOEYPPXDG-UHFFFAOYSA-N
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Description

The compound (5-chlorothiophen-2-yl)methylamine is similar in structure. It has a molecular weight of 187.69 and is a liquid at room temperature .


Synthesis Analysis

Thiophene-based analogs are synthesized by heterocyclization of various substrates . A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Physical And Chemical Properties Analysis

The compound (5-chlorothiophen-2-yl)methylamine has a molecular weight of 187.69 and is a liquid at room temperature .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as “1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine”, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Compounds containing the thiophene nucleus have been reported to possess anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial agents .

Anti-Cancer Properties

Thiophene derivatives also exhibit anti-cancer properties . This opens up possibilities for the development of new cancer therapies .

Role in Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Use in Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics .

Use in Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules also play a significant role in the development of organic field-effect transistors (OFETs) . This highlights their importance in the advancement of transistor technology .

Anti-Atherosclerotic Properties

Thiophene derivatives have been reported to possess anti-atherosclerotic properties . This makes them potential candidates for the development of drugs to treat atherosclerosis .

Future Directions

Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNUWFOEYPPXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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